

# Introduction: The Structural Significance of a Modern Synthetic Building Block

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## Compound of Interest

Compound Name: 5-(Difluoromethoxy)-2-methoxyaniline

CAS No.: 1256627-90-3

Cat. No.: B1421548

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In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The compound **5-(Difluoromethoxy)-2-methoxyaniline** represents a valuable, polyfunctional building block embodying this principle. Its structure, featuring an aniline core substituted with both a methoxy and a difluoromethoxy group, presents a unique electronic and steric profile. The methoxy group, a classic electron-donating group, and the difluoromethoxy group, a potent electron-withdrawing lipophilic hydrogen bond donor, create a push-pull system on the aromatic ring that is of significant interest for fine-tuning molecular interactions.

This guide provides a comprehensive, in-depth analysis of the essential techniques required for the unambiguous structural elucidation of **5-(Difluoromethoxy)-2-methoxyaniline**. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, constitutes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

# Molecular Overview and Physicochemical Properties

The foundational step in any chemical analysis is a thorough understanding of the molecule's basic properties. These parameters dictate the choice of analytical solvents, ionization techniques, and potential for crystallization.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	(Calculated)
Molecular Weight	189.16 g/mol	(Calculated)
IUPAC Name	5-(Difluoromethoxy)-2-methoxyaniline	N/A
Canonical SMILES	<chem>COC1=C(C=C(C=C1)OC(F)F)N</chem>	N/A
InChI Key	(Predicted)	N/A
General Class	Aromatic Amine, Organofluorine Compound	[1][2]

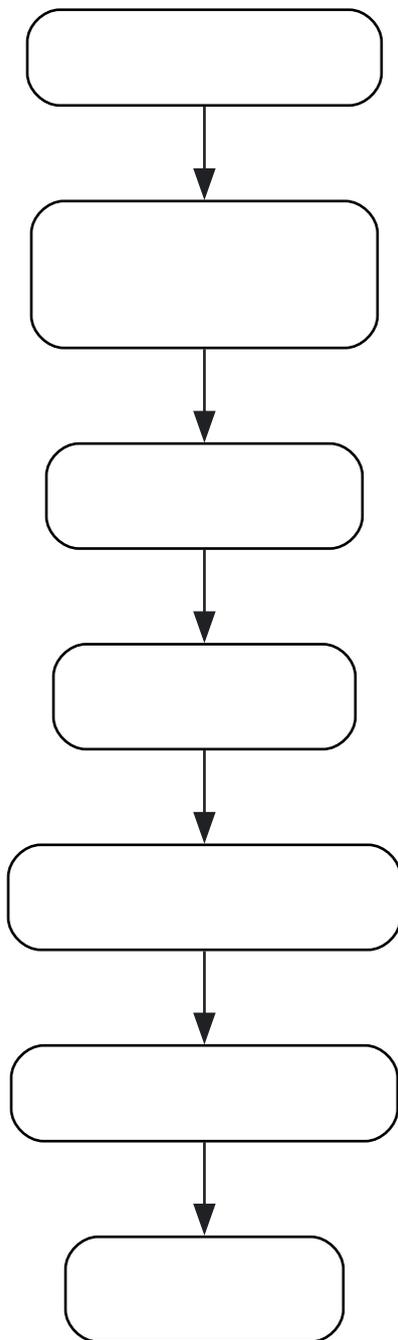
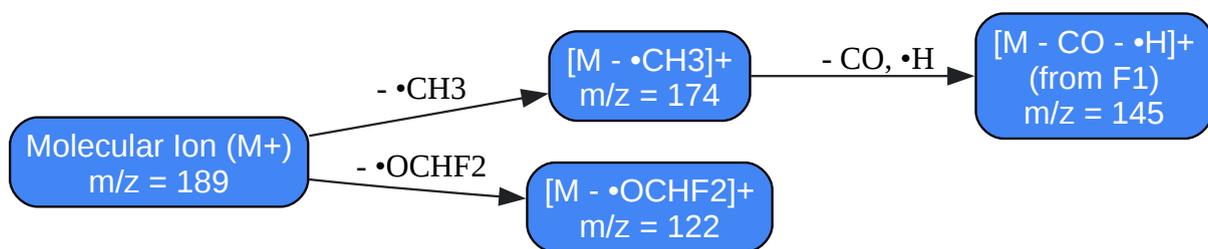
Aromatic amines are typically high-boiling liquids or low-melting solids and can exhibit toxicity. [1][2] The presence of the difluoromethoxy group is expected to increase lipophilicity and modulate the basicity of the aniline nitrogen compared to its non-fluorinated analogue.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a compound like **5-(Difluoromethoxy)-2-methoxyaniline**, a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR is essential for a complete structural assignment.

### Expertise in Action: Predicting the NMR Landscape

The substitution pattern on the aniline ring dictates the expected chemical shifts and coupling patterns. The methoxy (-OCH<sub>3</sub>) group at C2 is electron-donating, while the difluoromethoxy (-OCHF<sub>2</sub>) group at C5 is strongly electron-withdrawing. The amine (-NH<sub>2</sub>) at C1 is also an electron-donating group. This electronic interplay allows for a predictable, yet information-rich, spectral output.



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## Sources

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